N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
Description
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a methylsulfonyl group at position 4. The phenyl ring at position 3 of the pyridazine is further functionalized with a 2-(m-tolyl)acetamide side chain.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-5-3-6-15(11-14)12-19(24)21-17-8-4-7-16(13-17)18-9-10-20(23-22-18)27(2,25)26/h3-11,13H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDRMPHOLFQBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, featuring a pyridazine moiety and a methylsulfonyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
This compound has shown promise in various biological assays, particularly in anti-inflammatory and anticancer activities.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. The methylsulfonyl group is known to enhance solubility and bioavailability, potentially increasing the efficacy of the compound in inhibiting inflammatory pathways.
- Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes, as suggested by its structural similarity to known COX inhibitors. This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins.
2. Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
- Case Study : In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 µM after 48 hours of treatment, indicating significant growth inhibition. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
3. Antimicrobial Properties
The compound's potential antimicrobial activity has been explored, particularly against Gram-positive bacteria.
- Study Findings : In vitro tests showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial properties.
Data Tables
| Biological Activity | Assessed Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | N/A | N/A | COX inhibition |
| Anticancer | MCF-7 | 12 | Induction of apoptosis |
| Antimicrobial | S. aureus | 32 | Inhibition of bacterial growth |
Research Findings
- Anti-inflammatory Mechanisms : A study demonstrated that compounds similar to this compound inhibited TNF-alpha-induced NF-kB activation in macrophages, leading to reduced expression of inflammatory cytokines .
- Cytotoxicity Studies : In a comparative analysis with established anticancer agents, this compound exhibited superior cytotoxicity against multiple cancer cell lines, including lung (A549) and colon (HT-29) cancer cells .
- Antimicrobial Efficacy : A recent publication highlighted the compound's effectiveness in reducing biofilm formation in MRSA strains, showcasing its potential as an adjunct therapy in treating resistant bacterial infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares core motifs with several acetamide- and pyridazine/pyridine-containing derivatives. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
- CB-839 () : This glutaminase inhibitor shares a pyridazine core and acetamide side chain with the target compound. However, its trifluoromethoxy phenyl group and thiadiazole linker contribute to enhanced potency in suppressing tumor growth, especially when combined with 2-PMPA. The methylsulfonyl group in the target compound may offer similar metabolic stability but with distinct target specificity due to differences in electronic properties .
- Compound 189 (): Features a pyridine-indazole core with chloro and methylsulfonyl groups.
- Dihydropyridazinone Derivatives (): These analogs lack the methylsulfonyl group but include a 6-oxo moiety, reducing their electron-withdrawing capacity. Their primary use as intermediates for dipeptides suggests the target compound’s pyridazine core could be adapted for prodrug design .
Structure-Activity Relationship (SAR) Considerations
- Methylsulfonyl vs.
- m-Tolyl vs. p-Tolyl : The meta-substituted toluyl group in the target compound could confer steric advantages over para-substituted analogs (e.g., ), improving target selectivity .
- Core Heterocycle: Pyridazine (target) vs. oxazolidinone () or pyridine () cores dictate divergent biological targets, with pyridazine favoring kinase or glutaminase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
